molecular formula C5H8N2O2 B2875607 4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one CAS No. 52813-62-4

4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one

Cat. No.: B2875607
CAS No.: 52813-62-4
M. Wt: 128.131
InChI Key: BXWNEJLHEPYGCP-UHFFFAOYSA-N
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Description

4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one is a heterocyclic compound containing an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an amino acid derivative with a carbonyl compound in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the amino position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-methyl-1,3-oxazol-2(5H)-one: Similar structure with one less methyl group.

    4-amino-5,5-dimethyl-1,3-thiazol-2(5H)-one: Similar structure with a sulfur atom replacing the oxygen in the ring.

Uniqueness

4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 5-position can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

4-amino-5,5-dimethyl-1,3-oxazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(6)7-4(8)9-5/h1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNEJLHEPYGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=O)O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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